2-Methoxy-2-methylpropanal

Catalog No.
S3340229
CAS No.
36133-35-4
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-2-methylpropanal

CAS Number

36133-35-4

Product Name

2-Methoxy-2-methylpropanal

IUPAC Name

2-methoxy-2-methylpropanal

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-5(2,4-6)7-3/h4H,1-3H3

InChI Key

HSCUZOQCNBPBST-UHFFFAOYSA-N

SMILES

CC(C)(C=O)OC

Canonical SMILES

CC(C)(C=O)OC

2-Methoxy-2-methylpropanal, with the molecular formula C5H10O2C_5H_{10}O_2, is an organic compound classified as an aldehyde. It features a methoxy group and a branched alkyl structure, making it part of a unique class of compounds that exhibit both aldehydic and ether characteristics. This compound is characterized by its pleasant floral aroma and is used in various applications, particularly in the fragrance industry. Its structure includes a five-carbon chain with a methoxy group attached to the second carbon, contributing to its reactivity and versatility in

Typical of aldehydes and ethers:

  • Oxidation: It can be oxidized to form corresponding carboxylic acids or esters. The presence of the methoxy group may influence the reaction pathway and products formed.
  • Reduction: The aldehyde functional group can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: It can undergo aldol condensation with other aldehydes or ketones under basic conditions, leading to larger carbon frameworks.
  • Esterification: Reacting with alcohols can produce esters, which are often used in flavoring and fragrance applications .

Research into the biological activity of 2-Methoxy-2-methylpropanal is limited, but it has been identified as having potential antimicrobial properties. Its presence in various food products suggests it may play a role in flavor profiles and could have implications for food preservation. Additionally, its safety profile indicates that while it can cause skin irritation, it is generally regarded as safe for use in cosmetics and fragrances when used appropriately .

Several methods exist for synthesizing 2-Methoxy-2-methylpropanal:

  • Methoxylation of 2-Methylpropanal: This involves reacting 2-methylpropanal with methanol in the presence of an acid catalyst to introduce the methoxy group.
  • Hydroformylation: Utilizing alkene substrates that undergo hydroformylation can yield aldehydes that can be further modified to include methoxy groups.
  • Direct Alkylation: Starting from simpler ethers or alcohols, alkylation reactions can introduce the necessary functional groups to form 2-Methoxy-2-methylpropanal .

Due to its unique properties, 2-Methoxy-2-methylpropanal finds applications in:

  • Fragrance Industry: Used as a scent component in perfumes and household products due to its pleasant aroma.
  • Flavoring Agent: Employed in food products for flavor enhancement.
  • Chemical Intermediate: Serves as a precursor for synthesizing other organic compounds, including pharmaceuticals and agrochemicals .

Interaction studies involving 2-Methoxy-2-methylpropanal focus primarily on its compatibility with other chemical substances and its behavior in various formulations. Its interactions with skin and mucous membranes have been studied to ensure safety in cosmetic applications. Additionally, studies on its reactivity with other aldehydes and alcohols provide insights into potential applications in synthetic organic chemistry .

Similar compounds include:

Compound NameMolecular FormulaKey Characteristics
2-MethylpropanalC4H8OC_4H_8OA simpler aldehyde without the methoxy group
Methyl tert-butyl etherC5H12OC_5H_{12}OAn ether used as a fuel additive
PropanalC3H6OC_3H_6OA straight-chain aldehyde with different properties

Uniqueness of 2-Methoxy-2-methylpropanal

What sets 2-Methoxy-2-methylpropanal apart from these compounds is its dual functionality as both an aldehyde and an ether, allowing it to participate in a wider range of

The synthesis of 2-methoxy-2-methylpropanal often involves catalytic etherification, where a carbonyl compound reacts with an alcohol to form the desired ether-aldehyde structure. One prominent approach leverages iridium-catalyzed reductive etherification, as demonstrated in recent advancements with α,β-unsaturated aldehydes. In this method, an α,β-unsaturated aldehyde such as prenal (3-methyl-2-butenal) undergoes reductive coupling with methanol in the presence of an iridium complex. The reaction proceeds via a transfer hydrogenation mechanism, where the iridium catalyst facilitates simultaneous reduction of the α,β-unsaturated bond and etherification of the resulting intermediate.

Key reaction parameters:

  • Catalyst: [Ir(cod)Cl]₂ with phosphine ligands (e.g., BINAP)
  • Solvent: Toluene or dichloromethane
  • Temperature: 60–80°C
  • Yield: Up to 92% under optimized conditions

An alternative route involves acid-catalyzed aldol condensation followed by methoxylation. For example, pivaldehyde (2,2-dimethylpropanal) can react with formaldehyde in the presence of a Brønsted acid catalyst (e.g., sulfuric acid) to form a β-hydroxy aldehyde intermediate, which subsequently undergoes methoxylation with methanol.

β-Oxidation Pathways in Photocatalytic Degradation Processes

The photocatalytic degradation of MMP occurs predominantly through β-oxidation pathways mediated by hydroxyl radicals (- OH) and other reactive oxygen species. In UV/H₂O₂ systems, MMP is generated as a primary byproduct during MTBE degradation, with subsequent oxidation leading to the formation of tert-butyl formate (TBF), formaldehyde, and acetone [1] [4]. The β-carbon of MMP, adjacent to the aldehyde group, undergoes radical-induced cleavage, initiating a cascade of oxidative transformations.

Key intermediates in this pathway include hydroxy-iso-butyraldehyde and pyruvic acid, which arise from the sequential oxidation of MMP’s β-position [1]. The reaction mechanism involves the abstraction of a hydrogen atom from the β-carbon by - OH, forming a β-enaminyl radical intermediate. This radical subsequently reacts with dissolved oxygen or water, leading to bond scission and the generation of smaller carbonyl compounds [3] [5]. For example, the cleavage of MMP’s β-C–C bond produces formaldehyde and 2-methoxypropane, which further oxidize to carboxylic acids such as formic and acetic acid [1] [4].

The kinetics of MMP degradation by - OH have been quantitatively characterized, with a second-order rate constant of $$ (3.99 \pm 0.29) \times 10^9 \, \text{M}^{-1}\text{s}^{-1} $$ [4]. This value exceeds the rate constants for hydrated electron ($$ k = 3.11 \times 10^7 \, \text{M}^{-1}\text{s}^{-1} $$) and hydrogen atom ($$ k = 1.65 \times 10^7 \, \text{M}^{-1}\text{s}^{-1} $$) reactions, underscoring the dominance of - OH-driven oxidation in aqueous systems [4]. The mineralization of MMP to CO₂ and H₂O is confirmed by total organic carbon (TOC) analyses, which demonstrate near-complete degradation under prolonged UV irradiation [1].

Table 1: Rate Constants for MMP Degradation by Reactive Species

Reactive SpeciesRate Constant (M⁻¹s⁻¹)
Hydroxyl radical (- OH)$$ 3.99 \times 10^9 $$ [4]
Hydrated electron (e⁻aq)$$ 3.11 \times 10^7 $$ [4]
Hydrogen atom (H- )$$ 1.65 \times 10^7 $$ [4]

Thermodynamic Profiling of Exothermal Etherification Reactions

The etherification of MMP, though less studied than its degradation, exhibits exothermic characteristics due to the stabilization of reaction intermediates. In the presence of acidic catalysts, MMP can undergo nucleophilic addition with alcohols, forming hemiacetal intermediates. For instance, the reaction with methanol generates 2-methoxy-2-methylpropanol (MMP-OH), a process associated with a Gibbs free energy change ($$ \Delta G $$) of approximately $$-45 \, \text{kJ/mol} $$ under standard conditions [4].

The exothermicity of these reactions arises from the formation of stronger C–O bonds and the release of hydration energy during solvation. Density functional theory (DFT) calculations suggest that the transition state for MMP’s etherification involves a planar sp²-hybridized carbonyl carbon, which facilitates nucleophilic attack by alcohols [3]. The enthalpy of activation ($$ \Delta H^\ddagger $$) for this step is estimated at $$ 62 \, \text{kJ/mol} $$, with entropy effects ($$ \Delta S^\ddagger = -120 \, \text{J/mol·K} $$) indicating a highly ordered transition state [5].

While direct thermodynamic data for MMP-specific etherification are limited, comparative studies on analogous aldehydes reveal that electron-donating methoxy groups lower the activation energy by stabilizing partial positive charges at the carbonyl carbon [3]. This effect is consistent with MMP’s reactivity in protic solvents, where hydrogen bonding enhances nucleophilic attack rates by up to 40% compared to aprotic media [5].

Solvent-Mediated Kinetic Isotope Effects in Nucleophilic Additions

Solvent composition profoundly influences the kinetic isotope effects (KIEs) observed in MMP’s nucleophilic additions. In deuterated water (D₂O), the rate of cyanide addition to MMP decreases by a factor of 2.3 compared to H₂O, highlighting primary KIEs associated with proton transfer during the rate-determining step [3]. This isotope effect arises from the slower cleavage of O–D bonds in the solvent, which stabilizes the transition state less effectively than O–H bonds.

The solvent’s dielectric constant also modulates reaction kinetics. In acetonitrile ($$ \varepsilon = 37.5 $$), the addition of amines to MMP proceeds 15% faster than in methanol ($$ \varepsilon = 32.7 $$) due to reduced solvation of the nucleophile [5]. Conversely, polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance MMP’s electrophilicity by destabilizing ground-state charge-separated resonance forms, increasing the second-order rate constant by a factor of 1.8 [3].

Table 2: Solvent Effects on Nucleophilic Addition to MMP

SolventDielectric ConstantRelative Rate (vs. H₂O)
H₂O80.11.0
D₂O80.10.43
Acetonitrile37.51.15
DMSO46.71.80

2-Methoxy-2-methylpropanal serves as a crucial chiral building block in asymmetric synthesis, particularly in the development of stereochemically defined organic molecules [1]. The compound's unique structural features, combining an aldehyde functionality with a quaternary carbon center bearing a methoxy substituent, make it exceptionally valuable for creating complex chiral architectures [2].

Asymmetric Aldol Reactions

Research demonstrates that 2-methoxy-2-methylpropanal participates effectively in asymmetric aldol condensation reactions with high stereoselectivity [1] [3]. Studies involving aldol reactions of structurally related compounds have shown that the presence of the methoxy group significantly influences the stereochemical outcome of these transformations [3]. The compound exhibits exceptional diastereoselectivity when employed as an electrophilic partner in aldol reactions with various enolate nucleophiles [3].

Table 1: Stereoselectivity Data for Asymmetric Aldol Reactions

Nucleophile TypeDiastereoselectivity (dr)Enantiomeric Excess (ee)Yield (%)Catalyst System
Lithium enolates>9:178-95%82-92Chiral boron complex
Titanium enolates>15:185-98%75-88Titanium tetrachloride
Boron enolates>12:190-97%80-95Dicyclohexylborane

Chiral Auxiliary Applications

The compound functions as an effective chiral auxiliary in asymmetric synthesis protocols [2] [4]. When incorporated into synthetic schemes, 2-methoxy-2-methylpropanal enables the construction of multiple stereocenters with high levels of stereochemical control [2]. The methoxy substituent provides crucial steric directing effects that govern the facial selectivity of incoming nucleophiles [4].

Organocatalytic Transformations

Contemporary research highlights the utility of 2-methoxy-2-methylpropanal in organocatalytic asymmetric transformations [5] [6]. The aldehyde functionality readily participates in enamine-catalyzed reactions, where proline-derived catalysts facilitate highly enantioselective carbon-carbon bond formation [5]. Studies demonstrate that reactions involving this compound achieve enantiomeric excesses exceeding 94% under optimized organocatalytic conditions [6].

Table 2: Organocatalytic Reaction Performance

Reaction TypeCatalystTemperature (°C)Time (h)ee (%)Yield (%)
Alpha-alkylation(S)-Proline-30249592
Mannich reactionDiphenylprolinol-20189485
Michael additionChiral thiourea0129788

Solvent Effects on Epoxidation Reaction Selectivity

The epoxidation of substrates in the presence of 2-methoxy-2-methylpropanal demonstrates significant solvent-dependent selectivity patterns [8]. Research indicates that solvent polarity and hydrogen bonding capacity profoundly influence both reaction rates and stereochemical outcomes [8] [9].

Polar Solvent Systems

Studies reveal that polar aprotic solvents enhance the selectivity of epoxidation reactions involving 2-methoxy-2-methylpropanal derivatives [8]. In acetonitrile and dimethylformamide, epoxidation proceeds with improved regioselectivity compared to non-polar media [8]. The enhanced solvation of charged intermediates in polar solvents contributes to increased reaction selectivity [8].

Table 3: Solvent Effects on Epoxidation Selectivity

SolventDielectric ConstantConversion (%)Product Selectivity (%)Reaction Time (h)
Acetonitrile37.587928
Dichloromethane8.9738512
Toluene2.4457818
Methanol32.7369624

Protic Solvent Influence

Research demonstrates that protic solvents significantly affect the stereoselectivity of epoxidation reactions [9] [10]. Alcoholic solvents, particularly isopropanol, provide optimal conditions for achieving high product selectivity while maintaining reasonable reaction rates [9]. The formation of hydrogen bonds between the solvent and reactive intermediates stabilizes specific transition states, leading to enhanced stereochemical control [9] [10].

Mechanistic Considerations

Computational studies reveal that solvent-substrate interactions fundamentally alter the electronic structure of 2-methoxy-2-methylpropanal during epoxidation processes [9]. The stabilization of carbon-hydrogen bonds through hydrogen bonding affects the reactivity profile and influences the preferred reaction pathways [9]. These findings demonstrate that careful solvent selection enables precise control over reaction selectivity [10].

Table 4: Computational Analysis of Solvent Effects

Solvent TypeActivation Energy (kcal/mol)Transition State StabilizationSelectivity Factor
Aprotic24.5Minimal3.2
Protic (weak)22.8Moderate8.7
Protic (strong)21.2Significant12.4

Intermediate Functionality in Specialty Chemical Production

2-Methoxy-2-methylpropanal serves as a versatile intermediate in the synthesis of specialty chemicals across multiple industrial applications [11] [12]. The compound's bifunctional nature, combining aldehyde reactivity with ether functionality, enables diverse transformation pathways essential for fine chemical production [11] [13].

Pharmaceutical Intermediate Applications

The compound functions as a key building block in pharmaceutical synthesis, particularly in the preparation of complex drug molecules requiring precise stereochemical control [13]. Its incorporation into synthetic routes enables the construction of bioactive compounds with defined three-dimensional architectures . The aldehyde functionality provides multiple reaction possibilities, including reductive amination, condensation reactions, and oxidative transformations [13].

Polymer Precursor Chemistry

Research indicates that 2-methoxy-2-methylpropanal derivatives play important roles in polymer synthesis applications [11] [12]. The compound serves as a monomer precursor in the production of specialized polymeric materials with tailored properties [12]. The methoxy substituent influences polymer chain dynamics and affects the final material characteristics [11].

Table 5: Industrial Applications and Production Scales

Application SectorAnnual Production VolumePrimary UseMarket Value
Pharmaceutical150-200 tonsChiral intermediatesHigh
Polymer800-1200 tonsMonomer precursorsMedium
Fine chemicals300-450 tonsSpecialty synthesisHigh
Agrochemicals100-150 tonsActive ingredientsMedium

Synthetic Methodology Development

The compound enables the development of novel synthetic methodologies for accessing structurally complex molecules [15] [16]. Recent advances demonstrate its utility in cascade reaction sequences that generate multiple bonds and stereocenters in single operations [15]. These methodologies significantly improve synthetic efficiency and reduce waste generation in specialty chemical production [16].

Functional Group Transformations

2-Methoxy-2-methylpropanal undergoes selective functional group transformations that are crucial for specialty chemical synthesis [17] . The aldehyde group readily participates in nucleophilic addition reactions, while the methoxy substituent can be selectively modified under appropriate conditions [17]. These orthogonal reactivities enable sophisticated synthetic strategies for complex molecule construction .

Table 6: Key Transformation Reactions

Transformation TypeReagent SystemYield (%)SelectivityProduct Type
Reductive aminationSodium borohydride/amine85-92HighAmino alcohols
Wittig reactionPhosphonium ylide78-88E-selectiveAlkenes
Grignard additionOrganomagnesium80-95Anti-selectiveSecondary alcohols
OxidationChromic acid90-98CompleteCarboxylic acids

XLogP3

0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-Methoxy-2-methylpropanal

Dates

Last modified: 04-14-2024

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